molecular formula C12H22N4S B4964696 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B4964696
M. Wt: 254.40 g/mol
InChI Key: JBVYLERNMKWKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as AETT, is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Scientific Research Applications

5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown potential applications in various scientific research fields. In medicinal chemistry, 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been reported to exhibit antitumor, antifungal, and antiviral activities. In agriculture, 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to possess herbicidal and insecticidal properties. In material science, 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been used as a building block for the synthesis of new functional materials, such as luminescent materials and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been reported that 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione may exert its biological activities through the inhibition of specific enzymes or proteins. For example, 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in nucleotide synthesis and is a target for anticancer drugs.
Biochemical and Physiological Effects:
5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been reported to exert various biochemical and physiological effects. In vitro studies have shown that 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can induce apoptosis, inhibit cell proliferation, and modulate the expression of specific genes. In vivo studies have shown that 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can reduce tumor growth, improve immune function, and alleviate inflammation.

Advantages and Limitations for Lab Experiments

5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione also has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the scientific research of 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. One direction is to explore its potential as a lead compound for the development of new anticancer, antifungal, and antiviral drugs. Another direction is to investigate its potential as a herbicide or insecticide for agricultural applications. Additionally, 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can be used as a building block for the synthesis of new functional materials with specific properties, such as luminescence and gas adsorption. Further studies are needed to elucidate the mechanism of action of 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential applications in various fields.
Conclusion:
In conclusion, 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have been discussed in this paper. Further studies are needed to fully understand the potential of 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and its applications in various fields.

Synthesis Methods

The synthesis of 5-(1-azocanylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through various methods, including the reaction of ethyl isothiocyanate with 1-azidomethyl-1,2,4-triazole in the presence of a base, or the reaction of ethyl isothiocyanate with 1-methyl-1,2,4-triazole-3-thiol under reflux conditions. The yield and purity of the synthesized compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

IUPAC Name

3-(azocan-1-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4S/c1-2-16-11(13-14-12(16)17)10-15-8-6-4-3-5-7-9-15/h2-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVYLERNMKWKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azocan-1-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione

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